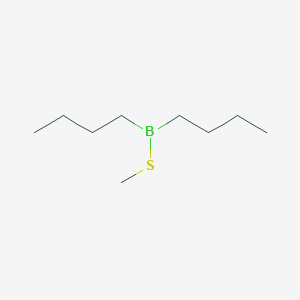
Dibutyl(methylsulfanyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(methylsulfanyl)borane is an organoboron compound that features a boron atom bonded to two butyl groups and one methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(methylsulfanyl)borane typically involves the reaction of dibutylborane with methylsulfanyl reagents under controlled conditions. . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(methylsulfanyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Typical reducing conditions involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts or bases.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Alcohols.
Substitution: Various substituted boranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl(methylsulfanyl)borane has several applications in scientific research:
Chemistry: It is used in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and in drug design.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of dibutyl(methylsulfanyl)borane involves its ability to donate electrons and form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating reactions with nucleophiles. The methylsulfanyl group can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Dibutylborane: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
Dimethylsulfanylborane: Contains two methylsulfanyl groups, which can alter its reactivity compared to dibutyl(methylsulfanyl)borane.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions but lacks the specific functionalization of this compound.
Uniqueness
This compound’s unique combination of butyl and methylsulfanyl groups provides a balance of stability and reactivity, making it particularly useful in selective reductions and substitutions. Its ability to participate in a wide range of reactions distinguishes it from other borane derivatives .
Propiedades
Número CAS |
20524-64-5 |
|---|---|
Fórmula molecular |
C9H21BS |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
dibutyl(methylsulfanyl)borane |
InChI |
InChI=1S/C9H21BS/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3 |
Clave InChI |
VXMRBFBYNSDXSR-UHFFFAOYSA-N |
SMILES canónico |
B(CCCC)(CCCC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


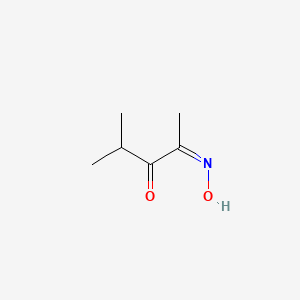
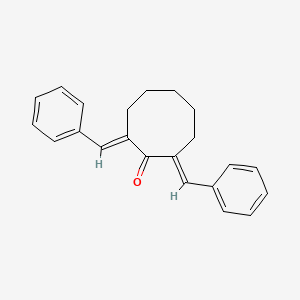
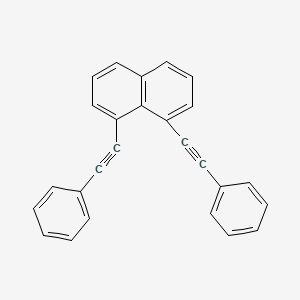
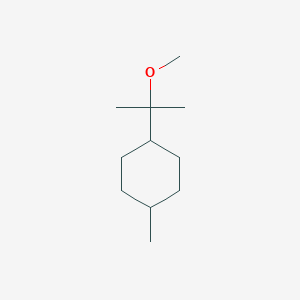
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)

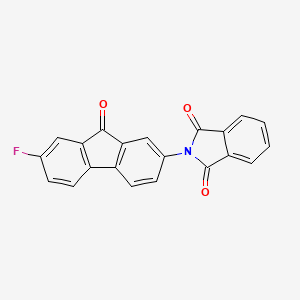
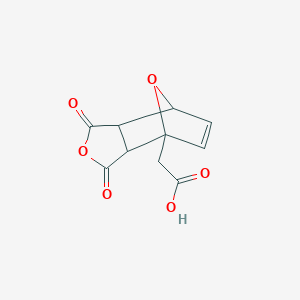
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
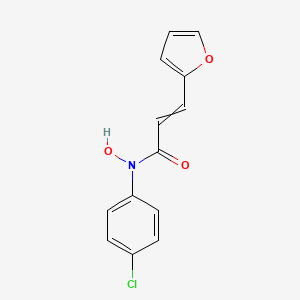
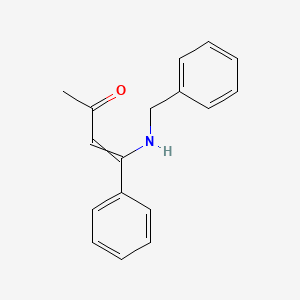
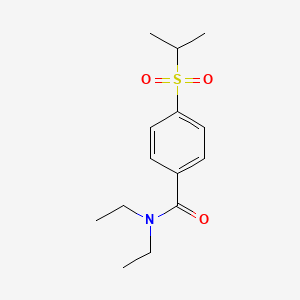
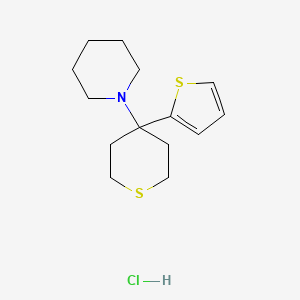
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
